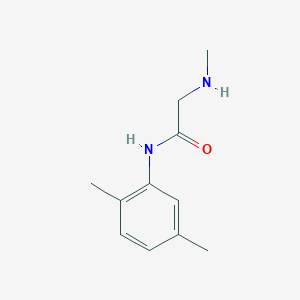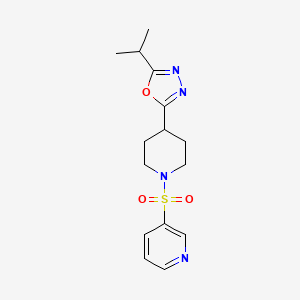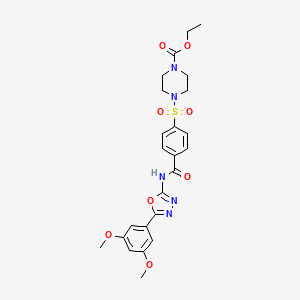
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a white crystalline powder that is used as a reagent in organic synthesis and as a precursor in the production of other compounds.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize other compounds. N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has also been used as a precursor in the production of other compounds such as N-(2,5-dimethylphenyl)-2-(ethylamino)acetamide. N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Mécanisme D'action
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration is thought to improve memory and learning.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide inhibits acetylcholinesterase, leading to an increase in acetylcholine concentration in the brain. Physiologically, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been shown to improve memory and learning in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that N-(2,5-dimethylphenyl)-2-(methylamino)acetamide is a toxic compound and should be handled with care. Another limitation is that N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has not been extensively studied in human clinical trials, so its potential therapeutic benefits in humans are still unclear.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its effects on other neurotransmitters in the brain. Additionally, further research could be conducted to determine the optimal dosage and administration of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide for therapeutic use. Finally, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide could be further studied for its potential use in other fields, such as organic synthesis.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide can be synthesized through a multi-step process starting from 2,5-dimethylphenylacetic acid. The first step involves the conversion of 2,5-dimethylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methylamine to yield N-(2,5-dimethylphenyl)-2-(methylamino)acetamide. The purity of the final product can be improved by recrystallization.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYGDCUGARSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2599096.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2599102.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole](/img/structure/B2599103.png)
![1-(2-Cyclohexylethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2599105.png)
![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)

![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2599116.png)


